Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide
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Overview
Description
4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of Ethoxycarbonyl and Methoxycarbonyl Groups: The ethoxycarbonyl and methoxycarbonyl groups can be introduced through esterification reactions using ethyl chloroformate and methyl chloroformate, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(METHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(ETHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE
- 4-({[(PROPYLCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE
Uniqueness
4-({[(ETHOXYCARBONYL)AMINO]CARBONYL}AMINO)-3-(METHOXYCARBONYL)-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and methoxycarbonyl groups provide versatility in chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4O7 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
methyl 4-(ethoxycarbonylcarbamoylamino)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C8H10N4O7/c1-3-18-8(15)10-7(14)9-5-4(6(13)17-2)12(16)19-11-5/h3H2,1-2H3,(H2,9,10,11,14,15) |
InChI Key |
RYXLJVBRVQFTKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)NC1=NO[N+](=C1C(=O)OC)[O-] |
Origin of Product |
United States |
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